Clomiphene N-Oxide can be synthesized from clomiphene through oxidation processes. It falls under the class of compounds known as N-oxides, which are characterized by the presence of an oxygen atom bonded to a nitrogen atom. This compound is often utilized in pharmacological research to study its effects and mechanisms in biological systems.
The synthesis of Clomiphene N-Oxide typically involves oxidation reactions that convert the nitrogen atom in clomiphene to its N-oxide form. Common methods include:
The general reaction conditions involve maintaining specific temperature and pH levels to optimize yield and purity. For example, the reaction may be conducted at low temperatures to minimize side reactions and ensure complete conversion to the desired N-oxide form.
Clomiphene N-Oxide has a molecular formula of with a molecular weight of approximately 427.0 g/mol. The structural representation includes:
The structural formula can be represented using SMILES notation, which encodes the molecular structure in a text format suitable for computational analysis.
Clomiphene N-Oxide participates in various chemical reactions:
Common reagents for these reactions include halogenating agents and nucleophiles such as amines or thiols.
Clomiphene N-Oxide functions primarily through its interaction with estrogen receptors. The mechanism involves:
The affinity of Clomiphene N-Oxide for estrogen receptors can vary based on its structural modifications compared to parent clomiphene .
Clomiphene N-Oxide exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and applications in pharmacological studies .
Clomiphene N-Oxide serves various roles in scientific research:
Clomiphene N-Oxide emerged as a significant metabolite during the pharmacological investigation of clomifene citrate, a triphenylethylene-based selective estrogen receptor modulator (SERM) first synthesized in 1956 by Frank Palopoli at the William S. Merrell Company [1] [7]. While initial research focused on clomifene's contraceptive potential, its paradoxical ovulation-inducing properties redirected scientific interest toward its therapeutic applications for anovulatory infertility [7]. The discovery of Clomiphene N-Oxide occurred alongside the characterization of clomifene's complex metabolic fate, with studies in the 1980s identifying N-oxidation as a notable biotransformation pathway in mammalian models [2] [5]. This metabolite's identification provided critical insights into the metabolic behavior of triphenylethylene SERMs, which share structural similarities with diethylstilbestrol but exhibit distinct receptor modulation profiles [5]. Historically, Clomiphene N-Oxide has been referenced in scientific literature under multiple designations, including Clomifenoxide and Clomifene N-Oxide (Chemical Name: 2-[4-(2-Chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine N-oxide; CAS No: 97642-74-5), though it never progressed to clinical marketing [8] [9].
Table 1: Key Historical Milestones in Clomiphene N-Oxide Research
| Year | Milestone | Significance |
|---|---|---|
| 1956 | Synthesis of clomifene by Frank Palopoli | Foundation for triphenylethylene SERM development |
| 1967 | FDA approval of clomifene citrate (Clomid) | Enabled widespread clinical use and metabolite studies |
| 1983 | Identification of N-Oxide metabolite in rat liver microsomes | First evidence of N-oxidation pathway |
| 2012 | Structural characterization via LC-QTOF-MS | Advanced analytical identification in human matrices |
Clomiphene N-Oxide represents a phase I metabolic derivative formed through the oxidation of the tertiary amine group in the clomifene side chain. This biotransformation is primarily mediated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6, though flavin-containing monooxygenases may also contribute [4] [6]. Clomifene exists as a racemic mixture of zuclomiphene (cis-isomer) and enclomiphene (trans-isomer), both serving as substrates for N-oxidation. However, the zuclomiphene isomer, with its substantially longer half-life (up to 30 days versus 10 hours for enclomiphene), contributes disproportionately to sustained metabolite exposure [1] [5].
The metabolic significance of N-oxidation lies in its dual role:
Table 2: Comparative Metabolic Pathways of Clomifene Citrate
| Metabolic Reaction | Primary Enzyme | Key Metabolites | Biological Significance |
|---|---|---|---|
| N-Oxidation | CYP2D6, FMO | Clomiphene N-Oxide | Detoxification; enterohepatic cycling |
| Aliphatic Hydroxylation | CYP2D6 | 4-Hydroxyclomiphene | Increased antiestrogenic activity |
| N-Deethylation | CYP3A4 | N-Desethylclomiphene | Altered receptor binding kinetics |
| Hydrogenation | Uncharacterized | Dihydroclomiphene derivatives | Novel biomarkers for doping control |
Analytical identification of Clomiphene N-Oxide in human matrices employs advanced liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), leveraging its molecular formula (C₂₆H₂₈ClNO₂) and molecular weight (421.97 g/mol) for precise detection. Characteristic fragmentation patterns include a base peak at m/z 100.1121 corresponding to the diethylamine oxide moiety [C₆H₁₄NO]⁺, and diagnostic ions at m/z 406.1612 [M-CH₃]⁺ and m/z 388.1510 [M-CH₃-H₂O]⁺ [6] [8].
Despite its characterization over three decades ago, Clomiphene N-Oxide remains understudied, reflecting broader challenges in pharmacological research on non-commercialized metabolites. Critical knowledge gaps include:
Addressing these imperatives demands coordinated analytical development and targeted in vitro studies. As clomifene continues to be essential for infertility management and faces emerging applications in male hypogonadism, understanding the pharmacodynamic contributions of its predominant metabolites remains a crucial research frontier.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1